Levovirin
Overview
Description
Levovirin is a guanosine nucleoside analog and the L-enantiomer of ribavirin . It belongs to the class of organic compounds known as triazole ribonucleosides and ribonucleotides . These are nucleoside derivatives containing a ribose (or deoxyribose) moiety which is N-glycosylated to a triazole .
Molecular Structure Analysis
Levovirin has a molecular formula of C8H12N4O5 . The average mass is 244.205 Da and the monoisotopic mass is 244.080765 Da .
Physical And Chemical Properties Analysis
Levovirin has a density of 2.1±0.1 g/cm3, a boiling point of 639.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 51.1±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 117.1±7.0 cm3 .
Scientific Research Applications
Antiviral Research
Levovirin, known as 1-β-l-ribofuranosyl-1,2,4-triazole-3-carboxamide, is a guanosine nucleoside analogue and the L-enantiomer of ribavirin . It has been studied for its potential in treating various viral infections, particularly hepatitis C virus (HCV). Its mechanism involves the inhibition of inosine-5’-monophosphate dehydrogenase (IMPDH), which is crucial for viral replication .
Immunomodulatory Effects
Studies have suggested that Levovirin may exert antiviral activity through an immunomodulatory mechanism. It can promote T-cell-mediated immunity against viral infection by augmenting antiviral Th1 cytokine expression and suppressing Th2 cytokine levels . This property makes it a candidate for further research in immune response modulation.
Pharmacokinetics and Metabolism
Research on Levovirin’s absorption, pharmacokinetics, and excretion has been conducted in rats, dogs, and Cynomolgus monkeys. These studies are essential for understanding the drug’s behavior in the body, including its bioavailability and elimination half-life, which inform dosage and administration strategies .
Hemolytic Anemia Avoidance
One of the significant advantages of Levovirin over ribavirin is its similar immunomodulatory potency without accumulating in red blood cells or causing hemolytic anemia. This side effect of ribavirin limits its use, and Levovirin’s lack of this issue could make it a safer alternative .
Therapeutic Applications in Digestive System Disorders
Levovirin has been investigated for its therapeutic applications in digestive system disorders, particularly those caused by infectious diseases. Its role as an IMPDH inhibitor positions it as a potential treatment option for conditions where the immune response plays a significant role .
Environmental Impact and Safety
While not directly related to its therapeutic use, the environmental impact and safety profile of Levovirin are also areas of scientific interest. Understanding the compound’s behavior in various environments and its potential effects is crucial for developing safe and sustainable pharmaceutical practices .
Safety and Hazards
Future Directions
Levovirin was found more potent to inhibit Tick-borne encephalitis virus (TBEV) on the basis of robust binding affinity between protein-drug interactions . This finding may help to understand the nature of helicase and development of specific anti-TBEV therapies . Levovirin is the L-enantiomer of ribavirin and has a significantly more favorable safety profile than ribavirin . In a Phase I rising single-dose study in humans, Levovirin was well tolerated at doses up to 1200 mg .
properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-RGDLXGNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174648 | |
Record name | Levovirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206269-27-4 | |
Record name | Levovirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206269-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levovirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levovirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levovirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.